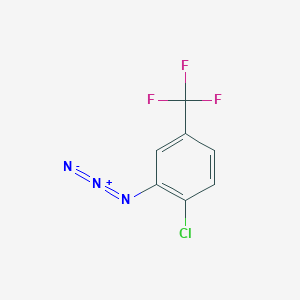
2-Azido-1-chloro-4-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Azido-1-chloro-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an azido group (-N3), a chloro group (-Cl), and a trifluoromethyl group (-CF3) attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1-chloro-4-(trifluoromethyl)benzene typically involves the nitration of 1-chloro-4-(trifluoromethyl)benzene followed by azidation. The nitration step can be achieved using nitric acid and sulfuric acid under controlled conditions to introduce the nitro group, which is then reduced to the azido group using appropriate reducing agents such as hydrogen gas in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 2-Azido-1-chloro-4-(trifluoromethyl)benzene undergoes various types of reactions, including:
Oxidation: The azido group can be oxidized to form nitroso compounds.
Reduction: The azido group can be reduced to form amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide and various alkyl halides are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学研究应用
2-Azido-1-chloro-4-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the behavior of azido groups in biological systems.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Azido-1-chloro-4-(trifluoromethyl)benzene exerts its effects depends on the specific application. In biological systems, the azido group can participate in click chemistry reactions, which are used to label and study biomolecules. The trifluoromethyl group can enhance the compound's stability and lipophilicity, making it useful in drug design.
Molecular Targets and Pathways Involved:
Click Chemistry: The azido group can react with alkynes in the presence of a copper(I) catalyst to form triazole rings, which are useful in bioconjugation and drug delivery.
Drug Design: The trifluoromethyl group can interact with various biological targets, enhancing the binding affinity and selectivity of the compound.
相似化合物的比较
2-Azido-1-chloro-4-(trifluoromethyl)benzene is unique due to its combination of azido, chloro, and trifluoromethyl groups on a benzene ring. Similar compounds include:
2-Azido-1-fluoro-4-(trifluoromethyl)benzene: Similar structure but with a fluorine atom instead of chlorine.
2-Azido-1-bromo-4-(trifluoromethyl)benzene: Similar structure but with a bromine atom instead of chlorine.
2-Azido-1-iodo-4-(trifluoromethyl)benzene: Similar structure but with an iodine atom instead of chlorine.
These compounds differ in their reactivity and applications due to the different halogen atoms present.
属性
IUPAC Name |
2-azido-1-chloro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOUXXPAOZPOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1'-nicotinoyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2965529.png)
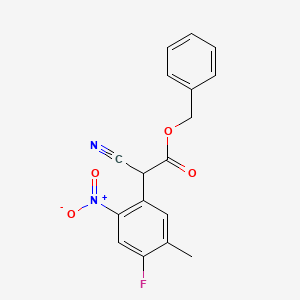
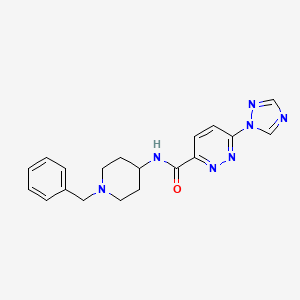
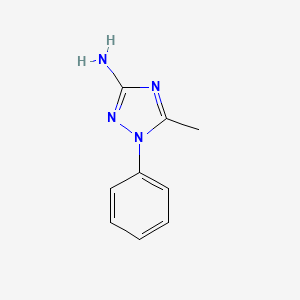
![2-({3-[N-(4-fluorophenyl)4-methylbenzenesulfonamido]-2-hydroxypropyl}(methyl)amino)ethan-1-ol](/img/structure/B2965534.png)

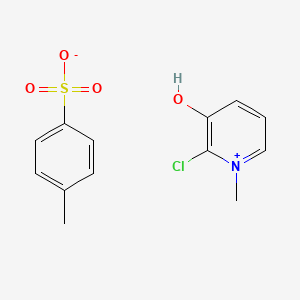
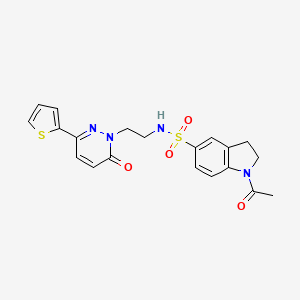
![6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2965542.png)
![6-fluoro-1,1-dioxo-4-[4-(propan-2-yl)phenyl]-4H-1lambda6,4-benzothiazine-2-carbonitrile](/img/structure/B2965543.png)
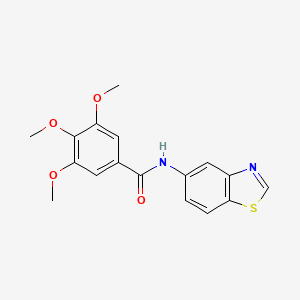
![Bicyclo[4.2.0]octa-3,7-diene-7-carboxylic acid](/img/structure/B2965545.png)
![ethyl 2-{[5-(2H-1,3-benzodioxole-5-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2965548.png)
![3-[(4-chlorophenyl)methyl]-7-(4-piperidin-1-ylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
